molecular formula C18H20ClNO4S B11084022 Methyl 2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Methyl 2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11084022
M. Wt: 381.9 g/mol
InChI Key: PBRZJTXLYULGCA-UHFFFAOYSA-N
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Description

METHYL 2-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines a thiophene ring with a chlorinated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the intermediate 4-chloro-3,5-dimethylphenoxyacetic acid, which is then reacted with 2-amino-4,5-dimethylthiophene-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Scientific Research Applications

METHYL 2-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and chlorinated phenoxy compounds. Examples include:

Uniqueness

What sets METHYL 2-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C18H20ClNO4S

Molecular Weight

381.9 g/mol

IUPAC Name

methyl 2-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C18H20ClNO4S/c1-9-6-13(7-10(2)16(9)19)24-8-14(21)20-17-15(18(22)23-5)11(3)12(4)25-17/h6-7H,8H2,1-5H3,(H,20,21)

InChI Key

PBRZJTXLYULGCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)OC

Origin of Product

United States

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